molecular formula C14H11FN2O2 B6087987 3-fluoro-N'-(4-hydroxybenzylidene)benzohydrazide

3-fluoro-N'-(4-hydroxybenzylidene)benzohydrazide

Cat. No. B6087987
M. Wt: 258.25 g/mol
InChI Key: VARKNKZXOGFUEO-CXUHLZMHSA-N
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Description

3-fluoro-N'-(4-hydroxybenzylidene)benzohydrazide, also known as FBH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. FBH is a hydrazide derivative that has a unique chemical structure and interesting properties, which make it an attractive target for researchers.

Mechanism of Action

The mechanism of action of 3-fluoro-N'-(4-hydroxybenzylidene)benzohydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways in cells. 3-fluoro-N'-(4-hydroxybenzylidene)benzohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 3-fluoro-N'-(4-hydroxybenzylidene)benzohydrazide has also been reported to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
3-fluoro-N'-(4-hydroxybenzylidene)benzohydrazide has been reported to exhibit several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways. 3-fluoro-N'-(4-hydroxybenzylidene)benzohydrazide has also been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 3-fluoro-N'-(4-hydroxybenzylidene)benzohydrazide has been reported to exhibit anti-inflammatory and antioxidant activities.

Advantages and Limitations for Lab Experiments

3-fluoro-N'-(4-hydroxybenzylidene)benzohydrazide has several advantages for use in lab experiments, including its high potency, selectivity, and low toxicity. However, 3-fluoro-N'-(4-hydroxybenzylidene)benzohydrazide also has some limitations, including its poor solubility in water and its instability under certain conditions. These limitations can make it challenging to use 3-fluoro-N'-(4-hydroxybenzylidene)benzohydrazide in certain experiments, and researchers must take care to optimize experimental conditions to ensure reproducibility and accuracy.

Future Directions

3-fluoro-N'-(4-hydroxybenzylidene)benzohydrazide has significant potential for future research in several areas, including medicinal chemistry, biochemistry, and material science. Some possible future directions for research on 3-fluoro-N'-(4-hydroxybenzylidene)benzohydrazide include:
1. Developing new synthetic methods for 3-fluoro-N'-(4-hydroxybenzylidene)benzohydrazide that are more efficient, environmentally friendly, and scalable.
2. Investigating the molecular mechanisms of 3-fluoro-N'-(4-hydroxybenzylidene)benzohydrazide's anticancer and antimicrobial activities to identify new targets for drug development.
3. Exploring the potential applications of 3-fluoro-N'-(4-hydroxybenzylidene)benzohydrazide in material science, such as in the development of new sensors, catalysts, and materials for energy storage.
4. Investigating the pharmacokinetics and pharmacodynamics of 3-fluoro-N'-(4-hydroxybenzylidene)benzohydrazide in vivo to evaluate its potential as a therapeutic agent.
5. Developing new formulations of 3-fluoro-N'-(4-hydroxybenzylidene)benzohydrazide that improve its solubility and stability for use in clinical trials.
In conclusion, 3-fluoro-N'-(4-hydroxybenzylidene)benzohydrazide is a fascinating chemical compound that has significant potential for future research in several areas. Its unique chemical structure and interesting properties make it an attractive target for researchers, and its potential applications in medicinal chemistry, biochemistry, and material science make it a promising candidate for future drug development.

Synthesis Methods

The synthesis of 3-fluoro-N'-(4-hydroxybenzylidene)benzohydrazide involves the condensation of 3-fluorobenzohydrazide with 4-hydroxybenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a Schiff base intermediate, which is then reduced to yield the final product. Several methods have been reported for the synthesis of 3-fluoro-N'-(4-hydroxybenzylidene)benzohydrazide, including microwave-assisted synthesis, solvent-free synthesis, and green chemistry approaches.

Scientific Research Applications

3-fluoro-N'-(4-hydroxybenzylidene)benzohydrazide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer, antimicrobial, and antifungal activities. 3-fluoro-N'-(4-hydroxybenzylidene)benzohydrazide has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt signaling pathway. 3-fluoro-N'-(4-hydroxybenzylidene)benzohydrazide has also been reported to exhibit antibacterial activity against several strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

properties

IUPAC Name

3-fluoro-N-[(E)-(4-hydroxyphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O2/c15-12-3-1-2-11(8-12)14(19)17-16-9-10-4-6-13(18)7-5-10/h1-9,18H,(H,17,19)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARKNKZXOGFUEO-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NN=CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)C(=O)N/N=C/C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-[(E)-(4-hydroxyphenyl)methylideneamino]benzamide

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